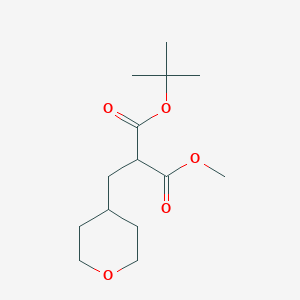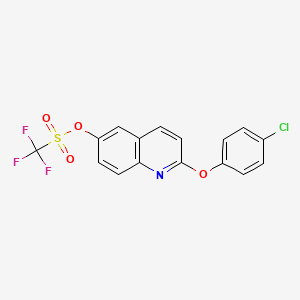
N-(2-naphthalen-2-ylethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthalen-2-ylethyl)formamide is an organic compound characterized by the presence of a formamide group attached to a naphthalene ring via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-ylethyl)formamide can be achieved through several methods. One common approach involves the reaction of 2-naphthylacetic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired formamide derivative.
Another method involves the use of 2-naphthylacetonitrile, which is first hydrolyzed to 2-naphthylacetic acid, followed by formylation using formamide and a suitable catalyst. This method offers an alternative route with potentially higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-naphthalen-2-ylethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-(2-naphthalen-2-ylethyl)amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-naphthalen-2-ylethyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-naphthalen-2-ylethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The naphthalene ring provides a hydrophobic core that can interact with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-naphthyl)formamide
- N-(2-naphthalen-2-ylmethyl)formamide
- N-(2-naphthalen-2-ylethyl)acetamide
Uniqueness
N-(2-naphthalen-2-ylethyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl linker between the naphthalene ring and the formamide group allows for greater flexibility and potential interactions with target molecules compared to similar compounds with different linkers or substituents.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(2-naphthalen-2-ylethyl)formamide |
InChI |
InChI=1S/C13H13NO/c15-10-14-8-7-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9-10H,7-8H2,(H,14,15) |
Clé InChI |
SVDIEDOETZZUJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)



